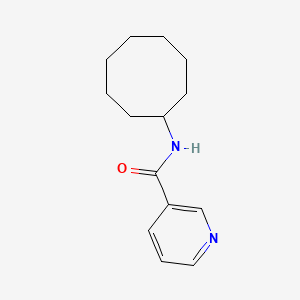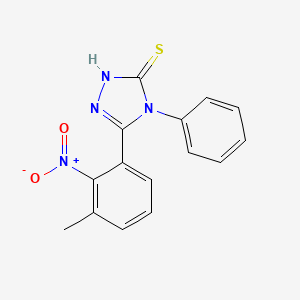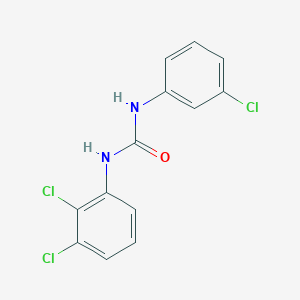
N-cyclooctylnicotinamide
Vue d'ensemble
Description
Nicotinamide, also known as niacinamide, is a form of vitamin B3 found in food and used as a dietary supplement and medication . It is used by mouth to prevent and treat pellagra (niacin deficiency) . Cyclooctyl refers to a cyclic hydrocarbon group derived from cyclooctane, although without more specific information, it’s hard to say how it’s connected to the nicotinamide.
Synthesis Analysis
The synthesis of nicotinamide derivatives involves complex chemical reactions . The exact synthesis process for “N-cyclooctylnicotinamide” would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound like “N-cyclooctylnicotinamide” would depend on how the cyclooctyl group is attached to the nicotinamide . Without specific information, it’s hard to provide an accurate analysis.Chemical Reactions Analysis
The chemical reactions involving nicotinamide derivatives can be complex and varied . Without more specific information, it’s hard to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . Without more information on “N-cyclooctylnicotinamide”, it’s hard to provide a detailed analysis.Applications De Recherche Scientifique
Dermatology: Skin Aging and Pigmentation Control
N-cyclooctylnicotinamide has been explored for its potential in dermatological applications, particularly in controlling skin aging and pigmentation. The compound’s ability to restore the cellular NAD+ pool and mitochondrial energetics, attenuate oxidative stress and inflammatory response, enhance the extracellular matrix and skin barrier, and inhibit the pigmentation process makes it a promising candidate for topical treatments aimed at reducing the progression of skin aging and hyperpigmentation .
Cosmeceuticals: Functional Skincare Products
In the cosmeceutical industry, N-cyclooctylnicotinamide is utilized for its multifunctional properties in skincare products. Its role in NAD+ synthesis contributes to redox reactions and energy production in cutaneous cells. This compound is also known to influence human DNA repair and cellular stress responses, making it a key ingredient in antiaging skincare formulations .
Oncology: Non-Melanoma Skin Cancer Prevention
The oral administration of N-cyclooctylnicotinamide has been studied for its preventive effects against non-melanoma skin cancer. Its biochemical mechanisms, which include the modulation of cellular redox status and various metabolites, suggest that it could contribute to maintaining skin homeostasis and potentially prevent skin cancer development .
Therapeutics: Treatment of Skin Conditions
N-cyclooctylnicotinamide has therapeutic implications for several skin conditions, including acne vulgaris, melasma, atopic dermatitis, rosacea, and psoriasis. Its properties allow it to be widely employed in topical applications for these conditions, offering a non-invasive treatment option with a focus on managing symptoms and improving skin health .
Nutrition: Vitamin B3 Supplementation
As a derivative of nicotinamide, N-cyclooctylnicotinamide may play a role in nutritional supplementation for vitamin B3. This application is significant in addressing systemic diseases like pellagra, which can lead to dermatitis, diarrhea, dementia, and even death depending on severity and duration .
Metabolic Pathways: Cellular Energy Metabolism
The compound’s involvement in the synthesis of the NAD+ family of coenzymes is crucial for cellular energy metabolism. By contributing to these metabolic pathways, N-cyclooctylnicotinamide supports the defense systems within cells, which is essential for maintaining overall cellular health .
Antioxidant Properties: Oxidative Stress Reduction
N-cyclooctylnicotinamide exhibits antioxidant properties, which are beneficial in reducing oxidative stress within cells. This reduction is vital for protecting cells from damage caused by free radicals and reactive oxygen species, thereby contributing to the prevention of various oxidative stress-related diseases .
Anti-Inflammatory Effects: Inflammatory Response Modulation
The anti-inflammatory effects of N-cyclooctylnicotinamide are significant in the modulation of inflammatory responses. This application is particularly relevant in conditions where inflammation plays a key role, offering a potential avenue for the development of anti-inflammatory drugs .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
N-cyclooctylnicotinamide, also known as N-cyclooctylpyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide and its derivatives are known to interact with various targets in the body. One of the primary targets of nicotinamide is the nicotinic acetylcholine receptors (nAChRs) in the brain . Another target is the enzyme Nicotinamide N-methyltransferase (NNMT), which plays a crucial role in the methylation of nicotinamide .
Mode of Action
The compound’s interaction with its targets leads to various changes in cellular functions. For instance, when interacting with nAChRs, nicotinamide mimics the action of neurotransmitters, leading to continuous stimulation of neurons . When interacting with NNMT, it may influence the enzyme’s activity, affecting the methylation process of nicotinamide . .
Biochemical Pathways
Nicotinamide and its derivatives, including N-cyclooctylnicotinamide, are involved in various biochemical pathways. They are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a crucial role in various cellular processes, including energy metabolism and redox reactions.
Pharmacokinetics
It undergoes metabolism, primarily in the liver, and is excreted in the urine . The exact ADME properties of N-cyclooctylnicotinamide and their impact on its bioavailability need to be investigated.
Result of Action
The molecular and cellular effects of N-cyclooctylnicotinamide’s action are likely to be diverse, given the range of its potential targets and pathways. For instance, its interaction with nAChRs can influence neuronal excitability and cell signaling mechanisms . Its potential influence on NNMT could affect the methylation process of nicotinamide, impacting various cellular functions .
Action Environment
The action, efficacy, and stability of N-cyclooctylnicotinamide can be influenced by various environmental factors. These factors could include the presence of other substances, pH, temperature, and the specific characteristics of the biological environment where the compound is present
Propriétés
IUPAC Name |
N-cyclooctylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(12-7-6-10-15-11-12)16-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFDJENNCFHCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330144 | |
| Record name | N-cyclooctylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclooctylnicotinamide | |
CAS RN |
462079-38-5 | |
| Record name | N-cyclooctylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5649667.png)
![3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)
![3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B5649688.png)
![2-[1-(2-fluorophenyl)-5-(2-methoxypyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5649704.png)

![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5649721.png)
![3,5-dichloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,4-dimethylbenzamide](/img/structure/B5649727.png)
![dimethyl [1,3-phenylenebis(methylene)]biscarbamate](/img/structure/B5649728.png)



![1-(cyclobutylcarbonyl)-N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-4-piperidinecarboxamide](/img/structure/B5649757.png)
![({4-ethyl-5-[1-(isoquinolin-5-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5649761.png)
![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5649764.png)